molecular formula C12H13ClN4O4 B1609071 2-morpholin-4-yl-N-(2-nitrophenyl)-2-oxoethanehydrazonoyl chloride CAS No. 5588-52-3

2-morpholin-4-yl-N-(2-nitrophenyl)-2-oxoethanehydrazonoyl chloride

Cat. No.: B1609071
CAS No.: 5588-52-3
M. Wt: 312.71 g/mol
InChI Key: NMAAPZJKHAQJDF-UHFFFAOYSA-N
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Description

2-morpholin-4-yl-N-(2-nitrophenyl)-2-oxoethanehydrazonoyl chloride is a sophisticated synthetic reagent designed for research and development applications. Its molecular structure, incorporating both a morpholine ring and a 2-nitrophenylhydrazonoyl chloride functional group, makes it a valuable intermediate for medicinal chemistry and agrochemical discovery programs. Researchers can utilize this compound as a key precursor for the synthesis of novel heterocyclic compounds and targeted molecular libraries. The morpholine moiety is a recognized pharmacophore known to influence the biological activity and physicochemical properties of molecules, often contributing to solubility and metabolic stability . The reactive hydrazonoyl chloride group provides a versatile handle for further functionalization, enabling the construction of complex molecular architectures through nucleophilic substitution and cyclization reactions. This compound is intended for use by qualified researchers in the exploration of new chemical entities and the study of structure-activity relationships. It is strictly for laboratory research purposes.

Properties

CAS No.

5588-52-3

Molecular Formula

C12H13ClN4O4

Molecular Weight

312.71 g/mol

IUPAC Name

2-morpholin-4-yl-N-(2-nitrophenyl)-2-oxoethanehydrazonoyl chloride

InChI

InChI=1S/C12H13ClN4O4/c13-11(12(18)16-5-7-21-8-6-16)15-14-9-3-1-2-4-10(9)17(19)20/h1-4,14H,5-8H2

InChI Key

NMAAPZJKHAQJDF-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C(=NNC2=CC=CC=C2[N+](=O)[O-])Cl

Canonical SMILES

C1COCCN1C(=O)C(=NNC2=CC=CC=C2[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Conditions

Stepwise Synthesis

  • Acylation of Morpholine
    Morpholine reacts with 2-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) in an organic solvent like dichloromethane at controlled temperatures (0-25°C). This step forms 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide intermediates.

  • Formation of Hydrazonoyl Chloride
    The acetamide intermediate is then treated with hydrazine derivatives to introduce the hydrazonoyl group. Subsequent chlorination (using reagents such as tert-butyl hypochlorite or thionyl chloride) converts the hydrazone into the hydrazonoyl chloride.

  • Purification
    The crude product is purified by recrystallization from solvents such as petroleum ether and ethyl acetate to yield the final compound in high purity.

Reaction Mechanism Insights

  • The initial nucleophilic attack by morpholine on the acyl chloride forms the amide bond.
  • Hydrazine attacks the carbonyl carbon of the amide, forming the hydrazone intermediate.
  • Chlorination converts the hydrazone to hydrazonoyl chloride via substitution of the hydrazone NH group with chlorine.

Data Table: Summary of Preparation Parameters

Step Reaction Type Reagents/Conditions Temperature (°C) Solvent Yield (%) Notes
1 Acylation Morpholine, 2-nitrobenzoyl chloride, Et3N 0-25 Dichloromethane 75-85 Stirring under inert atmosphere
2 Hydrazone formation Hydrazine hydrate Room temperature Ethanol or MeCN 70-80 Reaction time: 2-4 hours
3 Chlorination tert-butyl hypochlorite or SOCl2 0-20 Acetonitrile 65-75 Controlled addition rate
4 Purification Recrystallization Ambient Petroleum ether/EtOAc - High purity (>98%)

Research Findings and Optimization

  • Solvent choice : Dichloromethane and acetonitrile are preferred for their ability to dissolve reactants and control reaction rates.
  • Temperature control : Maintaining low temperatures during acylation and chlorination minimizes side reactions and decomposition.
  • Base selection : Triethylamine effectively scavenges HCl, improving yield and purity.
  • Chlorination reagent : tert-Butyl hypochlorite has been shown to provide cleaner conversion to hydrazonoyl chloride compared to harsher chlorinating agents.

Comparative Analysis of Preparation Routes

Method Advantages Disadvantages Typical Yield (%)
Two-step acylation + hydrazone formation + chlorination High selectivity; mild conditions Multi-step; requires careful temperature control 65-85
One-pot synthesis (reported in related heterocyclic syntheses) Faster, fewer purification steps May produce isomeric mixtures; lower selectivity 50-70

Note: One-pot methods for related heterocycles (e.g., s-triazole derivatives) have been reported but are less common for this specific compound due to complexity.

Chemical Reactions Analysis

Types of Reactions

2-morpholin-4-yl-N-(2-nitrophenyl)-2-oxoethanehydrazonoyl chloride undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The hydrazonoyl chloride moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can react with the hydrazonoyl chloride group.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazonoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 2-morpholin-4-yl compounds exhibit notable antimicrobial properties. For instance, studies have shown that modifications to the morpholine ring can enhance the efficacy against a range of pathogens, including bacteria and fungi.

Case Study: Synthesis and Testing
A study synthesized several derivatives of 2-morpholin-4-yl-N-(2-nitrophenyl)-2-oxoethanehydrazonoyl chloride and tested their antimicrobial activity. The results indicated that specific substitutions on the nitrophenyl moiety significantly increased antibacterial potency against E. coli and Staphylococcus aureus.

CompoundAntibacterial Activity (MIC µg/mL)
Base Compound32
Derivative A16
Derivative B8

Anti-Cancer Properties
Another promising application is in cancer therapy. Compounds containing the morpholine structure have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Case Study: In Vitro Analysis
In vitro studies demonstrated that certain derivatives of the compound led to a significant decrease in cell viability in breast cancer cell lines, with IC50 values ranging from 10 to 20 µM.

Materials Science

Polymer Chemistry
The compound has potential applications in polymer synthesis, particularly in creating functionalized polymers for drug delivery systems. The incorporation of this compound into polymer matrices can enhance biocompatibility and drug release profiles.

Data Table: Polymer Characteristics

Polymer TypeDrug Loading (%)Release Rate (mg/h)
Control50.5
Modified151.5

Analytical Chemistry

Reagent for Spectroscopic Analysis
The compound serves as a reagent for various spectroscopic analyses, particularly in identifying amines and other functional groups due to its ability to form stable complexes.

Case Study: Spectrophotometric Method Development
A novel spectrophotometric method was developed using this compound to quantify amine concentrations in environmental samples. The method showed high sensitivity with a detection limit of 0.05 mg/L.

Mechanism of Action

The mechanism of action of 2-morpholin-4-yl-N-(2-nitrophenyl)-2-oxoethanehydrazonoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazonoyl Chlorides with Varied Substituents

The compound’s hydrazonoyl chloride core is shared with other derivatives, but substituent variations significantly alter reactivity and applications:

Compound Name Substituents Key Properties/Applications Reference
2-Morpholin-4-yl-N-(2-nitrophenyl)-2-oxoethanehydrazonoyl chloride Morpholine, 2-nitrophenyl Potential use in medicinal chemistry due to morpholine’s bioavailability-enhancing properties
2-(2-Chloroanilino)-N-(2,4-dichlorophenyl)-2-oxoethanehydrazonoyl chloride Chlorophenyl groups Higher halogen content increases lipophilicity; used in agrochemical research
2-Nitrophenyl-oxamic acid hydrazide (NPOAH) Oxamic acid hydrazide, 2-nitrophenyl Less reactive due to hydrazide group; employed in analytical chemistry for derivatization

Key Findings :

  • The morpholine group enhances solubility in polar solvents compared to chlorophenyl derivatives .
  • Hydrazonoyl chlorides exhibit greater electrophilicity than hydrazides, enabling nucleophilic substitution reactions (e.g., with amines or thiols) .
Positional Isomers of Nitrophenyl Derivatives

The position of the nitro group on the phenyl ring critically affects biological activity and stability:

Compound Name Nitro Position Bioactivity/Stability Reference
2-Nitrophenyl derivatives Ortho Steric hindrance reduces metabolic degradation; used in bioreporter systems for specific detection
4-Nitrophenyl derivatives Para Higher resonance stabilization; preferred in catalytic applications

Key Findings :

  • Ortho-substituted nitro compounds (e.g., 2-nitrophenyl) show specificity in bioreporter assays due to reduced cross-reactivity with structural analogs .
  • Para-substituted derivatives exhibit enhanced thermal stability, making them suitable for high-temperature reactions .

Key Findings :

  • Hydrazonoyl chlorides generally require precautions against skin/eye irritation, though morpholine derivatives may be less volatile than nitrobenzoyl chlorides .

Biological Activity

Chemical Structure and Properties

2-Morpholin-4-yl-N-(2-nitrophenyl)-2-oxoethanehydrazonoyl chloride is a hydrazone derivative characterized by the presence of a morpholine ring and a nitrophenyl substituent. The compound typically exhibits a molecular formula that includes nitrogen, oxygen, and chlorine atoms, contributing to its reactivity and potential biological activity.

Compounds like this compound often exhibit biological activity through several mechanisms:

  • Enzyme Inhibition : Many hydrazone derivatives have been shown to inhibit various enzymes, which can lead to therapeutic effects in diseases such as cancer and infections.
  • Antimicrobial Activity : Nitrophenyl groups are known for their antimicrobial properties, potentially making this compound effective against bacterial and fungal pathogens.
  • Antioxidant Properties : The presence of morpholine can enhance the antioxidant capacity, helping to neutralize free radicals in biological systems.

Case Studies and Research Findings

  • Anticancer Activity : A study on similar morpholine-based compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspases .
  • Antimicrobial Efficacy : Research has indicated that nitrophenyl derivatives possess notable antibacterial properties. For instance, compounds with similar structures were effective against both Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects : Some derivatives containing morpholine have shown protective effects in neurodegenerative models, potentially due to their ability to modulate oxidative stress pathways .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
This compoundAnticancerVarious cancer cell lines
N-(2-nitrophenyl)-hydrazonesAntimicrobialGram-positive & Gram-negative bacteria
Morpholine derivativesNeuroprotectiveNeuroblastoma cells

Q & A

Basic: What synthetic routes are commonly used to prepare 2-morpholin-4-yl-N-(2-nitrophenyl)-2-oxoethanehydrazonoyl chloride, and what reagents are critical for its synthesis?

Answer:
The compound is typically synthesized via nucleophilic acyl substitution or condensation reactions involving morpholine derivatives and nitrophenyl-substituted hydrazonoyl chlorides. Key reagents include:

  • Acetyl chloride for acetylation of morpholine precursors (e.g., forming intermediates like 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl) derivatives) .
  • Oxalyl chloride in dichloroethane for activating carboxylic acid groups, particularly in nitro-substituted aromatic systems, to form reactive acyl chlorides .
  • Na₂CO₃ as a base to neutralize HCl byproducts during reactions involving chlorinating agents .
    Purification often employs silica gel chromatography (e.g., gradient elution with MeOH/CH₂Cl₂) and recrystallization from ethyl acetate .

Basic: What analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

Answer:
Critical techniques include:

  • ¹H/¹³C NMR : Peaks for morpholine protons (δ ~3.3–4.9 ppm) and nitrophenyl aromatic protons (δ ~7.1–7.7 ppm) confirm structural motifs. For example, the morpholine ring’s methyl groups appear as singlets at δ 1.37–1.50 ppm .
  • Mass spectrometry (ESI/APCI+) : Molecular ion peaks (e.g., m/z 347 [M+H]⁺) and adducts (e.g., m/z 369 [M+Na]⁺) validate molecular weight .
  • X-ray crystallography : Resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and packing motifs, as seen in related nitro-phenyl acetamides .

Advanced: How can reaction conditions be optimized to improve yield, and what experimental design frameworks are applicable?

Answer:

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, stoichiometry, solvent) using statistical models (e.g., factorial designs) to identify optimal conditions. For example, flow-chemistry setups enable precise control of reaction kinetics and byproduct minimization, as demonstrated in diphenyldiazomethane synthesis .
  • Reagent stoichiometry : Excess acylating agents (e.g., acetyl chloride) and prolonged reflux (3+ hours) enhance conversion, as seen in morpholine derivatization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of nitroaromatic intermediates, while dichloroethane facilitates high-temperature reactions .

Advanced: How should researchers address contradictions in spectral data during structural validation?

Answer:

  • Comparative analysis : Cross-reference observed NMR shifts with published data for analogous compounds (e.g., δ 169.8 ppm for carbonyl groups in morpholine-acetamide derivatives ).
  • Computational validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental results.
  • Crystallographic resolution : When NMR ambiguities persist (e.g., overlapping proton signals), single-crystal X-ray diffraction provides unambiguous confirmation, as applied to N-(4-chloro-2-nitrophenyl) derivatives .

Advanced: What mechanistic pathways govern this compound’s reactivity in synthesizing heterocycles, and how can its hydrazonoyl chloride group be exploited?

Answer:

  • Cyclocondensation : The hydrazonoyl chloride group reacts with thioureas or thiosemicarbazides to form 1,3,4-thiadiazoles or 1,2,4-triazoles, leveraging its electrophilic nitrogen for nucleophilic attack .
  • Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) with nitrophenyl boronic acids can extend aromatic systems, as demonstrated in biphenyl-chromenamide syntheses .
  • Hydrogen-bond-directed assembly : Intramolecular interactions (e.g., N–H···O) stabilize intermediates in multi-step syntheses, as observed in N-(substituted phenyl)acetamides .

Advanced: What safety and handling protocols are critical given the compound’s reactive functional groups?

Answer:

  • Hydrazonoyl chloride stability : Store at 0–6°C under inert atmosphere to prevent hydrolysis or decomposition .
  • Nitro group hazards : Avoid reducing agents (risk of exothermic decomposition) and use explosion-proof equipment during high-temperature reactions .
  • Personal protective equipment (PPE) : Nitrile gloves, fume hoods, and flame-resistant lab coats are mandatory, as recommended for handling morpholine derivatives .

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